molecular formula C11H14ClNO B8572518 6-Chloro-3-cyclohexyloxy-pyridine

6-Chloro-3-cyclohexyloxy-pyridine

Cat. No. B8572518
M. Wt: 211.69 g/mol
InChI Key: RNSQSSKTWVCALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Under a nitrogen atmosphere, add 6-chloro-3-cyclohexyloxy-pyridine (1.5 g, 7.1 mmol) and copper(I) cyanide (1.89 g, 21 mmol) to NMP (15 mL). Heat the mixture at 180° C. overnight. Cool the mixture to room temperature and add copper(I) cyanide (0.63 g, 7.1 mmol). Heat the mixture at 180° C. for 6 h. Cool the mixture to room temperature, dilute with 5N aqueous NH4OH and extract with DCM. Separate the layers and extract the aqueous phase with additional DCM. Wash the combined organic extracts with water and brine. Dry the organic phase over Na2SO4, filter, and concentrate in vacuo. Purify the residue by chromatography on silica gel (500 g) eluting with hexane/EtOAc (20:1) to obtain the desired intermediate (820 mg, 57%). MS (ES+) m/z: 203 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.[Cu][C:16]#[N:17].CN1C(=O)CCC1>[NH4+].[OH-]>[CH:9]1([O:8][C:5]2[CH:4]=[CH:3][C:2]([C:16]#[N:17])=[N:7][CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC1CCCCC1
Name
copper(I) cyanide
Quantity
1.89 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
15 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
copper(I) cyanide
Quantity
0.63 g
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture at 180° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with DCM
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with additional DCM
WASH
Type
WASH
Details
Wash the combined organic extracts with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by chromatography on silica gel (500 g)
WASH
Type
WASH
Details
eluting with hexane/EtOAc (20:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OC=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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